REACTION_CXSMILES
|
[OH:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:22][C:23]([CH3:25])=O.C(Br)C=C>O>[CH2:25]([O:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:14][CH:15]=1)[CH:23]=[CH2:22] |f:1.2.3|
|
Name
|
|
Quantity
|
39.6 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
18.6 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by well stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
STIRRING
|
Details
|
by stirring
|
Type
|
EXTRACTION
|
Details
|
Extraction with diethylether (100 ml)
|
Type
|
EXTRACTION
|
Details
|
Extraction-
|
Type
|
WASH
|
Details
|
-washing with a 10% NaOH solution (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
an evaporator
|
Type
|
CUSTOM
|
Details
|
to obtain a pale yellow residue
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from methanol
|
Type
|
FILTRATION
|
Details
|
followed by suction filtration
|
Type
|
CUSTOM
|
Details
|
drying in vacuum
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |